molecular formula C7H11N7 B13323423 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13323423
M. Wt: 193.21 g/mol
InChI Key: HOCXMKZQTJFFMV-UHFFFAOYSA-N
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Description

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of dimethyl-1H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity make it a valuable compound for various applications .

Biological Activity

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound characterized by its dual triazole structure, which is of significant interest in medicinal chemistry. This compound's unique configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C7H11N7C_7H_{11}N_7 with a molecular weight of 193.21 g/mol. The compound features two triazole rings that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₁N₇
Molecular Weight193.21 g/mol
CAS Number1511565-15-3

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit a broad spectrum of antimicrobial activities. Specifically, this compound has demonstrated effectiveness against various bacterial strains.

Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various triazole derivatives against ESKAPE pathogens—known for their resistance to antibiotics—this compound showed promising results. The Minimum Inhibitory Concentration (MIC) values were evaluated against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64

These findings suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

The dual triazole structure also positions this compound as a candidate for anticancer therapies. Triazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy
A study investigated the effects of various triazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa12
MCF715

The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation.

Mechanistic Studies

Mechanistic studies utilizing techniques such as molecular docking have been conducted to understand how this compound interacts with biological targets. These studies reveal that the compound binds effectively to active sites of enzymes involved in microbial metabolism and cancer cell growth regulation.

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11N7/c1-5-10-11-6(13(5)2)3-14-4-9-7(8)12-14/h4H,3H2,1-2H3,(H2,8,12)

InChI Key

HOCXMKZQTJFFMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2C=NC(=N2)N

Origin of Product

United States

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